molecular formula C19H24N4O2S B2445126 7-isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 384801-04-1

7-isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2445126
CAS No.: 384801-04-1
M. Wt: 372.49
InChI Key: HMJGUVKOIGAGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
BenchChem offers high-quality 7-isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12(2)8-9-23-15-16(22(4)18(25)21-17(15)24)20-19(23)26-11-14-7-5-6-13(3)10-14/h5-7,10,12H,8-9,11H2,1-4H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJGUVKOIGAGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other purines and has been studied for its pharmacological properties, particularly in the context of enzyme inhibition and anticancer activity.

Chemical Structure and Properties

The chemical structure of 7-isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione can be represented as follows:

C17H22N4O2S\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

Key Features:

  • Molecular Weight : 346.45 g/mol
  • Functional Groups : Contains a purine base, thioether linkage, and isopentyl side chain which may influence its biological activity.

Enzyme Inhibition

Research indicates that compounds similar to 7-isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione can act as inhibitors of various enzymes. Notably, studies on related purine derivatives have shown their potential as phosphodiesterase (PDE) inhibitors, which are crucial in regulating intracellular signaling pathways. PDE inhibitors have therapeutic implications in treating conditions such as erectile dysfunction and pulmonary hypertension .

Anticancer Properties

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, certain purine derivatives have been shown to inhibit cancer cell growth by interfering with DNA synthesis and repair mechanisms .

Case Studies

A notable study investigated the effects of various purine derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to 7-isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione exhibited significant cytotoxicity against breast and colon cancer cells. The study highlighted the importance of the thioether group in enhancing biological activity .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotential PDE inhibitor; affects intracellular signaling
Anticancer ActivityInduces apoptosis in cancer cells
CytotoxicitySignificant effects on breast and colon cancer cell lines

The proposed mechanism of action involves the interaction of the compound with specific enzymes or receptors that lead to altered cellular responses. This includes inhibition of key pathways involved in cell proliferation and survival.

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